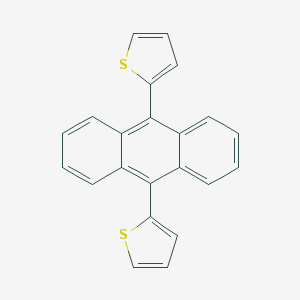

9,10-Bis(2-thienyl)anthracene

Description

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene (compound 4) is a structurally complex anthracene derivative synthesized via a multi-step route starting from anthracene. The synthesis involves bromination at the 9,10-positions, Sonogashira coupling with trimethylsilylacetylene (TMS), deprotection of the alkyne groups, and a final copper-catalyzed A3 coupling reaction with formaldehyde and 1-(2-hydroxyethyl)piperazine . Nuclear magnetic resonance (NMR) and mass spectrometry (ESI-MS) confirm its structure, with distinct signals for the anthracene core (δ = 8.61 ppm for aromatic protons) and substituents (e.g., δ = 0.47 ppm for TMS groups in intermediate 2) .

Properties

Molecular Formula |

C22H14S2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2-(10-thiophen-2-ylanthracen-9-yl)thiophene |

InChI |

InChI=1S/C22H14S2/c1-2-8-16-15(7-1)21(19-11-5-13-23-19)17-9-3-4-10-18(17)22(16)20-12-6-14-24-20/h1-14H |

InChI Key |

QZKSNIRTMFAUSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=CS4)C5=CC=CS5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Anthracene derivatives are widely studied for their tunable photophysical, electrochemical, and biological properties. Below is a detailed comparison of compound 4 with structurally similar analogues.

Substituent Effects on Photophysical Properties

- 9,10-Bis(4-methoxyphenyl)anthracene (2a) : Synthesized via Suzuki coupling, this derivative shows strong fluorescence in dichloromethane (CH₂Cl₂), with UV-vis absorption peaks at 365 nm and emission at 420 nm. The methoxy groups enhance electron-donating capacity, improving fluorescence quantum yield .

- 9,10-Bis(phenylethynyl)anthracene: Exhibits excitation at 310 nm and emission at 468 nm with high intensity, making it a preferred fluorescer in chemiluminescent systems .

Thermal Stability and Structural Impact

- 9,10-Bis(4-methoxyphenyl)anthracene (2a) and 9,10-Bis(4-formylphenyl)anthracene (2b) : Thermogravimetric analysis (TGA) reveals decomposition temperatures above 300°C, attributed to the rigidity imparted by aryl substituents .

- Compound 4: No direct thermal stability data is available, but the hydroxyethylpiperazine-propargyl groups likely enhance solubility and reduce crystallinity compared to purely aromatic substituents.

Electrochemical Behavior

- 9,10-Bis(1,3-dithiol-2-ylidine)anthracene : Shows reversible oxidation at 0.35 V (dithiol groups) and 1.62 V (anthracene core), as calculated via the Rehm-Weller equation .

- Compound 4 : Electrochemical data is lacking, but its piperazine moieties may facilitate redox activity relevant to DNA interaction.

Data Tables

Table 1: Structural and Functional Comparison of Anthracene Derivatives

Table 2: Fluorescence Properties

| Compound Name | λex (nm) | λem (nm) | Application |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | 310 | 468 | Chemiluminescence |

| 9,10-Bis(4-methoxyphenyl)anthracene | 365 | 420 | Photophysical studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.